molecular formula C15H13ClN2O2 B2930911 N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide CAS No. 2393811-31-7

N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide

Cat. No. B2930911
CAS RN: 2393811-31-7
M. Wt: 288.73
InChI Key: GNQIFOHQVFBHSN-UHFFFAOYSA-N
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Description

N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of pyridine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide is complex and involves the modulation of several neurotransmitter systems. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels has been associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and glutamatergic systems. These effects have been associated with the antidepressant and anxiolytic effects of this compound.

Advantages and Limitations for Lab Experiments

N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has several advantages for lab experiments. This compound has been extensively studied and has been shown to exhibit potent activity against several targets. It is also relatively easy to synthesize and has been optimized to provide high yields. However, there are also limitations to using this compound in lab experiments. It has been shown to exhibit some toxicity in vitro, and its effects in vivo are not yet fully understood.

Future Directions

There are several future directions for the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the opioid and cannabinoid systems. Another potential direction is the development of more selective compounds that target specific neurotransmitter systems. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Overall, the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide holds promise for the development of new pharmacological treatments for a wide range of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide involves the reaction of 2-chlorobenzylamine with 3-acetyl-6-bromo-2-pyridinone in the presence of a base. The resulting product is then treated with propargyl bromide to form the final compound. This synthesis method has been optimized to provide high yields of the compound and has been used in several studies.

Scientific Research Applications

N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit potent activity against several targets, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This compound has been investigated for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-2-14(19)17-12-7-8-15(20)18(10-12)9-11-5-3-4-6-13(11)16/h2-8,10H,1,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQIFOHQVFBHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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